molecular formula C9H18Cl2N2 B1484955 Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride CAS No. 2098109-38-5

Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride

Cat. No.: B1484955
CAS No.: 2098109-38-5
M. Wt: 225.16 g/mol
InChI Key: BBBHMPPXVZRQAP-UHFFFAOYSA-N
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Description

Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride: is a chemical compound with the molecular formula C9H16N2.2ClH

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a diketone or a similar compound under acidic conditions to form the pyrrolizine ring structure.

Industrial Production Methods: In an industrial setting, the production of decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride typically involves large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce reduced derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various heterocyclic compounds.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It has shown potential as a tool for investigating biological pathways and mechanisms.

Medicine: The compound has been explored for its medicinal properties, including its potential use as an antimicrobial agent. Research is ongoing to determine its efficacy and safety in treating various infections.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit antibacterial, antifungal, and antiviral activities.

  • 5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds are known for their kinase inhibition properties.

Uniqueness: Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride stands out due to its unique chemical structure and potential applications. Its ability to undergo various chemical reactions and its use in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c1-2-8-4-7-5-10-6-9(7)11(8)3-1;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBHMPPXVZRQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CNCC3N2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride
Reactant of Route 2
Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride
Reactant of Route 3
Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride
Reactant of Route 4
Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride
Reactant of Route 5
Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride
Reactant of Route 6
Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride

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